1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea is an organic compound with a complex structure that includes a cyclopentyl group, a dimethoxyphenyl group, and a hydroxyethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under suitable conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea
- 1-Cyclopentyl-3-(2-hydroxyethyl)urea
- 1-Cyclopentyl-3-(3,4-dimethoxyphenyl)-2-hydroxyethylamine
Uniqueness: 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea is unique due to the presence of both the hydroxyethyl and dimethoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-14-8-7-11(9-15(14)22-2)13(19)10-17-16(20)18-12-5-3-4-6-12/h7-9,12-13,19H,3-6,10H2,1-2H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGLIDYVAHNUNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)NC2CCCC2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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